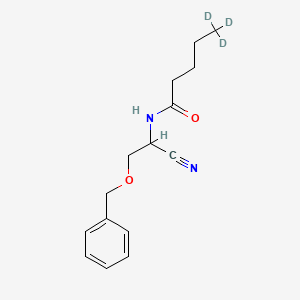

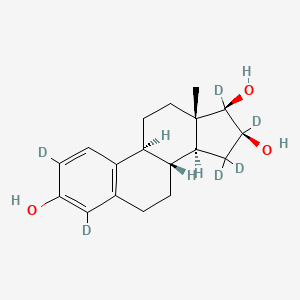

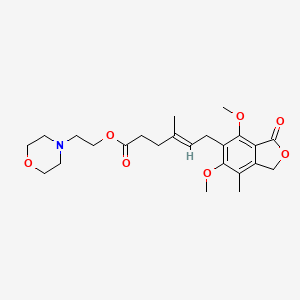

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 (7-EPAC-d3) is a new synthetic camptothecin derivative, which has been developed as a potential anticancer agent. Camptothecin (CPT) is a naturally occurring alkaloid found in the bark of the Camptotheca acuminata tree, and is known for its cytotoxic activity. 7-EPAC-d3 is a novel synthetic derivative of CPT, and is of great interest to researchers due to its increased potency and selectivity compared to CPT.

Scientific Research Applications

Metabolic Analysis and Metabolites Identification

Analytical Methods and Metabolites : A high-performance liquid chromatography method was validated for analyzing irinotecan and its metabolites, including SN-38 (its active metabolite), SN-38G (glucuronidated form), and APC (aminopentanoic acid derivative), highlighting the importance of these metabolites in cancer treatment and drug monitoring Sai et al., 2002. Rivory et al., 1996, further investigated APC, revealing its weak inhibition of cell growth and minimal contribution to the drug's toxicity profile Rivory et al., 1996.

Conversion to Active Metabolites : Guichard et al., 1998, reported the conversion of APC to SN-38 by rabbit liver carboxylesterase, a reaction not catalyzed by human enzymes, suggesting potential for prodrug/enzyme therapeutic approaches Guichard et al., 1998.

Pharmacokinetic Studies

Distribution and Pharmacokinetics : Studies have focused on the pharmacokinetics of irinotecan and its metabolites in plasma, urine, and feces, providing insights into the drug's distribution and potential therapeutic effects on intrathoracic malignancies like lung cancer Koizumi et al., 1998.

Influence of Carboxylesterases on Drug Sensitivity : Danks et al., 1998, discussed the overexpression of rabbit liver carboxylesterase in human tumor cells, enhancing sensitivity to irinotecan by facilitating the conversion to its active metabolite, SN-38, indicating the enzyme's role in drug activation and therapeutic efficacy Danks et al., 1998.

properties

IUPAC Name |

5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVVZICJFYZDJJ-MLZAFXDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B563838.png)